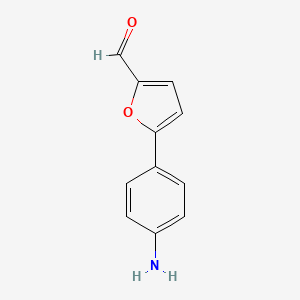

5-(4-Aminophenyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNZPSJGDIPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Aminophenyl Furan 2 Carbaldehyde

Precursor Synthesis and Selection Strategies

A predominant strategy for synthesizing 5-(4-aminophenyl)furan-2-carbaldehyde involves the preparation of a stable precursor, most commonly 5-(4-nitrophenyl)furan-2-carbaldehyde. researchgate.netpensoft.netnih.govlgcstandards.com This nitro-substituted intermediate is advantageous due to the well-established and high-yielding methods for its synthesis and the subsequent straightforward reduction of the nitro group to the desired amine.

One common method for the synthesis of 5-(4-nitrophenyl)furan-2-carbaldehyde is the Meerwein arylation. This reaction involves the diazotization of 4-nitroaniline, followed by a copper-catalyzed reaction with furfural (B47365). researchgate.netpensoft.net

Another key precursor strategy involves utilizing furan (B31954) derivatives that are pre-functionalized at the 5-position, which can then be coupled with a suitable aromatic partner. For instance, 5-bromofuran-2-carbaldehyde or its corresponding carboxylic acid ester can serve as a precursor. This halo-furan can then undergo cross-coupling reactions with a substituted phenyl group. The selection of precursors is critical and is often guided by the intended coupling strategy. For example, for a Suzuki coupling, a boronic acid derivative of the phenyl group would be chosen, while a Heck reaction might involve a phenyl halide.

Direct Synthetic Routes

Direct synthetic routes aim to form the C-C bond between the furan and phenyl rings in a single key step, introducing the 4-aminophenyl group or a protected version thereof directly onto the furan-2-carbaldehyde core.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues for Furan Systems)

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds and has been successfully applied to the synthesis of 5-arylfuran derivatives. mdpi.comresearchgate.netmdpi.comnih.govmdpi.comnih.gov In a typical approach for a related compound, methyl 5-bromofuran-2-carboxylate is coupled with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base like sodium carbonate. mdpi.com This methodology can be adapted for the synthesis of this compound by using a suitably protected aminophenylboronic acid or by reducing the nitro group post-coupling. The use of 5-chlorofuran-2-carbaldehyde with phenylboronic acid has also been demonstrated to yield 5-phenyl-2-furaldehyde (B76939) in the presence of a palladium catalyst. researchgate.net

Heck Reaction: The Heck reaction, which couples aryl halides with alkenes, can also be applied to the synthesis of furan-containing compounds. organic-chemistry.orgresearchgate.netyoutube.comnih.govnih.gov While less common for the direct synthesis of this specific target, the principles of the Heck reaction can be employed to functionalize furan derivatives. The intramolecular Heck reaction is particularly useful for creating cyclic structures involving a furan ring. youtube.com

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comyoutube.com This reaction is primarily used to create carbon-carbon triple bonds. While not a direct route to an aryl-furan linkage, it can be used to synthesize precursors that are later converted to the desired product. For instance, an aryl alkyne could be synthesized and subsequently cyclized to form a furan ring.

Electrophilic Substitution Reactions on Furan Ring

The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions. pearson.comchemicalbook.comnumberanalytics.compearson.commatanginicollege.ac.in The reactivity of furan towards electrophiles is significantly higher than that of benzene (B151609). numberanalytics.com This property can, in principle, be exploited for the direct introduction of an aryl group. However, direct Friedel-Crafts arylation of furan can be challenging due to the potential for polymerization under acidic conditions. Therefore, milder conditions and specific catalysts are often required. While electrophilic substitution is fundamental to furan chemistry, cross-coupling reactions are generally more reliable for the synthesis of 5-aryl-2-furaldehydes.

Palladium-Catalyzed Transformations for Arylation

Palladium-catalyzed direct arylation has emerged as a powerful tool for the synthesis of biaryl compounds, including 5-aryl-2-formylfurans. acs.orgnih.govorganic-chemistry.orgnih.gov This approach avoids the need to pre-functionalize the furan ring with a halide or boronic acid. An efficient method for the direct arylation of 2-furaldehyde with functionalized aryl halides has been developed using a catalytic amount of palladium(II) chloride under relatively mild conditions. acs.orgorganic-chemistry.org This regioselective method provides a direct route to a variety of 5-aryl-2-formylfuran derivatives. The reaction conditions, including the choice of base, solvent, and additives, are crucial for achieving high yields and minimizing side reactions like homocoupling. organic-chemistry.org

Indirect Synthetic Routes via Functional Group Interconversion

Indirect routes are characterized by the initial synthesis of a furan derivative with a placeholder functional group, which is then converted to the desired functionality in a subsequent step.

Reduction/Oxidation Pathways

A prominent indirect pathway to this compound involves the reduction of the corresponding nitro compound, 5-(4-nitrophenyl)furan-2-carbaldehyde. This precursor is readily synthesized, as described in section 2.1. The reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be achieved using a variety of reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This two-step sequence, arylation followed by reduction, is often a highly efficient and reliable method.

Conversely, an oxidation pathway could be envisioned where a precursor like (5-(4-aminophenyl)furan-2-yl)methanol is oxidized to the corresponding aldehyde. However, the synthesis of this alcohol precursor would likely proceed through similar arylation methods as for the aldehyde itself, making the reduction of the nitro group a more common and direct final step.

Protective Group Strategies

The synthesis of this compound often necessitates the use of protective groups to prevent unwanted side reactions involving the reactive amino group of the 4-aminophenyl moiety. The choice of an appropriate protecting group is crucial as it must be stable under the reaction conditions required for the formation of the core structure and easily removable without affecting other functional groups in the molecule.

One common strategy involves the protection of the amino group as an acetamide. This is typically achieved by reacting 4-amino-substituted starting materials with acetyl chloride or acetic anhydride. The resulting N-acetyl group is generally stable under various cross-coupling conditions, such as the widely used Suzuki-Miyaura reaction. Following the successful construction of the 5-(4-acetylaminophenyl)furan-2-carbaldehyde intermediate, the acetyl group can be removed through hydrolysis under acidic or basic conditions to yield the desired primary amine. researchgate.netresearchgate.net

Another frequently employed protecting group is the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by treating the aniline (B41778) derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is known for its stability in a wide range of non-acidic conditions and can be readily removed with mild acids, such as trifluoroacetic acid (TFA). The use of Boc-protected anilines in palladium-catalyzed cross-coupling reactions is a well-established method. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Achieving an efficient and high-yielding synthesis of this compound is contingent on the careful optimization of various reaction parameters. The following subsections detail the key factors that are typically fine-tuned to enhance the reaction outcome.

Solvent Effects and Selection

The choice of solvent can significantly influence the rate, yield, and selectivity of the synthesis. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a variety of solvents have been explored. Common choices include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons like toluene. Often, a mixture of an organic solvent and an aqueous solution of a base is employed. The solvent system must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction. The selection of an appropriate solvent is a critical step in optimizing the reaction, as it can impact catalyst stability and reactivity.

Catalyst Screening and Loading Optimization

The catalyst is at the heart of the cross-coupling reactions used to synthesize this compound. Palladium complexes are the most common catalysts for these transformations. A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand associated with the palladium center is also critical and can dramatically affect the catalytic activity. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding biaryl phosphines, are frequently used to stabilize the palladium catalyst and promote the desired reactivity.

The catalyst loading, or the amount of catalyst used relative to the reactants, is another key parameter to optimize. While higher catalyst loadings can lead to faster reactions, they also increase the cost and the amount of residual metal in the final product. Therefore, finding the minimum effective catalyst loading is a crucial aspect of process optimization. Studies on related furan derivatives have shown that catalyst loading can sometimes be reduced by extending the reaction time.

Below is an interactive table summarizing the impact of different catalysts on the yield of a model Suzuki-Miyaura reaction for the synthesis of 5-aryl-2-furaldehydes.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| PdCl₂(PPh₃)₂ | None | Na₂CO₃ | Toluene/H₂O | 90 | 78 |

| Pd(dppf)Cl₂ | None | Cs₂CO₃ | DMF | 110 | 92 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 | 95 |

Note: This table represents typical conditions and yields for related Suzuki-Miyaura reactions and serves as a guide for the synthesis of this compound.

Temperature and Pressure Profile Analysis

Pressure is generally not a critical parameter for the liquid-phase reactions typically employed for the synthesis of this compound, unless volatile reagents or solvents are used at temperatures above their boiling points. In such cases, the reaction would be carried out in a sealed vessel to maintain the necessary pressure.

Reaction Time and Purity Considerations

The duration of the reaction is another important factor to optimize. The reaction should be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction too early will result in a lower yield, while extending it unnecessarily can lead to the formation of degradation products, which will complicate the purification process and reduce the final product's purity. Purification of the final compound is typically achieved through techniques like column chromatography or recrystallization.

Green Chemistry Principles in Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is an increasingly important consideration, aiming to reduce the environmental impact of the chemical process. One of the key areas of focus is the use of more environmentally benign solvents. Traditional solvents like dioxane and DMF are effective but have significant health and environmental concerns. Research has shown that greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water can be successfully employed in Suzuki-Miyaura coupling reactions. psu.edu

Another aspect of green chemistry is the use of heterogeneous catalysts or the development of methods for catalyst recycling. This minimizes the amount of heavy metal waste generated. Furthermore, optimizing reactions to be more atom-economical, where a higher proportion of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. The development of one-pot synthetic procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation. The synthesis of furan derivatives from renewable biomass sources is also an active area of research that aligns with the principles of green chemistry. mdpi.com

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final desired product. It is a theoretical measure that, when combined with practical reaction yield, provides a robust picture of a reaction's efficiency.

The Suzuki-Miyaura coupling is renowned for its high yields and functional group tolerance, with some preparations of analogous 5-aryl-2-furaldehydes reporting yields exceeding 99%. researchgate.net Despite the high reaction yield, the atom economy is inherently compromised by the use of stoichiometric bases (e.g., potassium carbonate) and the formation of boronic acid by-products. stackexchange.comyonedalabs.com

| Reaction Type | Reactants | Product | By-products | Theoretical Atom Economy (%) |

| Suzuki Coupling | 5-Bromofuran-2-carbaldehyde + 4-Aminophenylboronic acid | This compound | Boric Acid + KBr + H₂O | ~48.1% |

| Meerwein Arylation | Furfural + 4-Nitrobenzenediazonium chloride | 5-(4-Nitrophenyl)furan-2-carbaldehyde | N₂ + HCl | ~78.8% |

Use of Sustainable Solvents and Reagents

The selection of solvents and reagents is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs) like dioxane, toluene, or dimethylformamide (DMF), which pose environmental and health risks. rsc.orgmdpi.com

For the Suzuki-Miyaura coupling , significant progress has been made in replacing traditional solvents. Water is an excellent green solvent for this reaction, particularly when used with water-soluble phosphine (B1218219) ligands or phase-transfer catalysts. rsc.orgfishersci.co.uk This approach not only enhances safety but can also simplify catalyst recycling. Other renewable and bio-derived solvents have shown promise in palladium-catalyzed reactions, offering further sustainable alternatives. nih.govacs.org

| Solvent Class | Examples | Sustainability Benefits |

| Aqueous | Water | Non-toxic, non-flammable, inexpensive, enables catalyst recycling. fishersci.co.uk |

| Renewable Hydrocarbons | p-Cymene, Limonene | Derived from biomass (e.g., citrus peel), biodegradable. acs.org |

| Bio-derived Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks like furfural, lower toxicity profile than THF. acs.org |

| Bio-derived Amides | N-Hydroxyethylpyrrolidone (HEP) | Biogenic solvent that can be used in recyclable catalytic systems. nih.gov |

The Meerwein arylation is commonly performed in solvents such as acetone (B3395972) or acetonitrile (B52724). nih.govpensoft.net Greener adaptations of this reaction have been explored, including electrochemical methods that can be run in aqueous-organic mixtures, reducing the need for bulk chemical oxidants or reductants. nih.gov

Regarding reagents, the use of boronic acids in Suzuki couplings is considered environmentally benign compared to the more toxic organostannane or organozinc compounds used in other cross-coupling reactions. fishersci.co.uk For the reduction of the nitro-intermediate, sustainable reagents are paramount. Catalytic transfer hydrogenation using sources like formic acid or catalytic hydrogenation with H₂ are superior to stoichiometric metals (Fe, Sn, Zn) which generate large amounts of heavy metal waste. The MPV reduction is also a greener choice, employing cheap and earth-abundant catalysts like aluminum or zirconium alkoxides. wikipedia.orgnih.gov

Waste Reduction and By-product Management

Effective waste management is crucial for developing a sustainable synthetic process. This involves minimizing the generation of waste at the source and ensuring that unavoidable by-products are non-hazardous and can be easily managed or recycled.

In the Suzuki-Miyaura route , the primary by-products are inorganic salts and boric acid derivatives, which are generally non-toxic and can be removed from the reaction mixture through aqueous workup. fishersci.co.uk However, two key waste streams require management:

Palladium Catalyst: As a precious and toxic heavy metal, palladium must be recovered. Strategies include using supported nanocatalysts that can be filtered off or aqueous-phase catalysts that can be separated and reused for multiple cycles. mdpi.comnih.gov

Homocoupled Products: A common side reaction is the homocoupling of the boronic acid, which reduces yield and complicates purification. reddit.com This can be minimized by carefully degassing the reaction mixture, as the presence of oxygen often promotes this side reaction.

The Meerwein arylation route generates nitrogen gas, a harmless by-product. However, the use of a copper catalyst necessitates its removal from the final product and waste streams. If the diazonium salt is prepared in situ, the process generates an acidic aqueous waste stream containing residual nitrite (B80452) and other salts that require neutralization and treatment before disposal.

The choice of reduction method for the nitro-intermediate has the most significant impact on waste. Traditional methods using tin or iron in hydrochloric acid create large volumes of acidic, metal-containing sludge that is difficult and costly to dispose of. In contrast, catalytic hydrogenation produces only water as a by-product. The MPV reduction generates an oxidized alcohol (e.g., acetone), which is a relatively benign organic by-product that could potentially be recovered and reused. tandfonline.com

| Synthetic Route | Major By-products & Waste Streams | Management & Reduction Strategies |

| Suzuki Coupling | Boric acid derivatives, inorganic salts, palladium catalyst, homocoupled aryl compounds. stackexchange.comreddit.com | Aqueous workup for salt removal; catalyst recycling via supported catalysts or aqueous-phase systems; deoxygenation of reaction to minimize homocoupling. rsc.orgmdpi.com |

| Meerwein Arylation | Nitrogen gas, copper salts, acidic aqueous waste (from diazotization). | N₂ is vented safely; copper should be recovered/recycled; waste stream requires neutralization and treatment. |

| Nitro Group Reduction (Stoichiometric) | Acidic heavy metal sludge (e.g., from SnCl₂ or Fe/HCl). | Avoid this method; replace with catalytic alternatives. |

| Nitro Group Reduction (Catalytic) | Spent catalyst (e.g., Pd/C), water. | Catalyst can be filtered and often recycled/regenerated. |

| Nitro Group Reduction (MPV) | Oxidized sacrificial alcohol (e.g., acetone), aluminum/zirconium salts. tandfonline.com | Acetone can be recovered by distillation; metal salts require treatment/disposal. |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the molecular vibrations of a sample. Analysis of the Raman spectrum of 5-(4-Aminophenyl)furan-2-carbaldehyde would reveal characteristic vibrational modes corresponding to its distinct functional groups and aromatic structures.

Key expected vibrational bands for this compound would include:

C=O Stretch: A strong band associated with the aldehyde carbonyl group. For the parent compound, furan-2-carbaldehyde, this appears around 1668-1687 cm⁻¹. mdpi.com

C=C Stretching: Vibrations from the furan (B31954) and benzene (B151609) rings.

N-H Bending and Stretching: Modes associated with the primary amine group.

Aromatic C-H Stretching: Signals from the hydrogens on both the furan and benzene rings.

Ring Breathing Modes: Characteristic vibrations of the furan and phenyl rings.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₁H₉NO₂. aromsyn.com

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (C, H, N, O). This calculated mass is then compared to the experimentally determined value from an HRMS instrument. While specific HRMS data for this compound is not provided in the search results, the technique is standard for the characterization of novel organic molecules. For instance, various other substituted furan-2-carbaldehyde derivatives have been successfully characterized using ESI-HRMS, confirming their calculated molecular formulas. rsc.org

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed Exact Mass [M+H]⁺ (Da) |

|---|---|---|---|

| This compound | C₁₁H₉NO₂ | 188.0706 | Data not available |

Fragmentation Pattern Analysis and Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. For this compound, key fragmentation pathways would be expected to involve:

Loss of the formyl group (-CHO): A common fragmentation for aldehydes, leading to a significant peak at [M-29].

Loss of carbon monoxide (-CO): Resulting in a peak at [M-28].

Cleavage of the C-C bond between the furan and phenyl rings: This would generate fragments corresponding to the aminophenyl cation and the furan-carbaldehyde radical cation.

Fissions within the furan ring: The furan ring itself can undergo characteristic cleavages. nist.gov

Analyzing the fragmentation of the parent compound, furan, shows a primary loss of CO followed by the loss of an acetylene (B1199291) radical. bldpharm.com The presence of the aminophenyl and carbaldehyde substituents would create additional, more complex fragmentation pathways that are instrumental for structural confirmation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Electronic Transitions and Chromophoric Analysis

The structure of this compound contains multiple chromophores—the furan ring, the benzene ring, the amine group, and the aldehyde group—which are conjugated. This extended π-system is expected to result in strong absorption in the UV-Vis region. The primary electronic transitions observed would be π → π* transitions associated with the conjugated system.

The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde group (-CHO) at opposite ends of the conjugated system suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. This often leads to a significant red-shift (bathochromic shift) in the absorption maximum (λmax) compared to the individual, unconjugated chromophores. Studies on related aromatic aldehydes show that the position of the λmax is sensitive to the electronic nature of the substituents. acs.org While specific λmax values for this compound are not available in the provided search results, analysis of similar compounds suggests that significant absorption would occur in the UV-A or even the visible range.

X-ray Diffraction Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction study of this compound would provide unambiguous data on:

Molecular Conformation: The dihedral angles between the furan and phenyl rings.

Bond Lengths and Angles: Precise measurements for all bonds in the molecule.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the amine and aldehyde groups, and π-π stacking between the aromatic rings.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To date, detailed single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. This technique, were it to be performed, would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams would allow for the calculation of a three-dimensional electron density map of the crystal.

From this map, the precise coordinates of each atom in the molecule can be determined, confirming the connectivity and defining the absolute stereochemistry. Key structural parameters such as bond lengths, bond angles, and torsion angles would be accurately measured. This data is crucial for validating the molecular structure and understanding the conformation of the furan ring relative to the aminophenyl group and the carbaldehyde substituent.

While specific data for the title compound is unavailable, studies on structurally related furan derivatives provide a framework for what might be expected. For instance, the analysis of compounds like 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) has confirmed the planarity of the furan ring and its orientation with respect to the phenyl substituent. nih.gov Similar analyses on other furan-2-carbaldehyde derivatives have also provided detailed insights into their molecular geometries. mdpi.comresearchgate.net

A hypothetical data table for the crystallographic parameters of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO₂ |

| Formula Weight | 187.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

These values are hypothetical and await experimental determination.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For this compound, the primary amine (-NH₂) and aldehyde (-CHO) functional groups are expected to be key players in forming a network of intermolecular interactions.

π-π Stacking: The presence of two aromatic systems, the phenyl ring and the furan ring, suggests the likelihood of π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and contribute significantly to the cohesive energy of the crystal. The geometry of these stacks can vary, from perfectly co-facial to offset arrangements, influencing the electronic properties of the material. The interplay between hydrogen bonds and stacking interactions is a common feature in the crystal engineering of organic molecules. nih.gov

A detailed analysis would quantify the distances and angles of these interactions, providing insight into their relative strengths and contributions to the crystal packing.

Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O (aldehyde) | Value | Value |

| Hydrogen Bond | N-H | N (amine) | Value | Value |

These values are hypothetical and await experimental determination.

The elucidation of the single-crystal structure and the detailed analysis of the intermolecular forces within the crystal of this compound are essential for a complete understanding of its solid-state chemistry and for guiding the design of new materials with desired properties.

Chemical Reactivity and Derivatization Studies

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including condensation, nucleophilic addition, oxidation, and reduction.

Condensation Reactions (e.g., Schiff Base Formation)

The condensation of a primary amine with an aldehyde or ketone is a fundamental method for the synthesis of Schiff bases, which contain an imine or azomethine group (-C=N-). scispace.comnih.gov This reaction is typically a two-step process involving the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. eijppr.com This intermediate then undergoes dehydration, often catalyzed by an acid or base, to yield the final imine product. scispace.comeijppr.com

While specific examples detailing the condensation of 5-(4-aminophenyl)furan-2-carbaldehyde with other primary amines are not extensively documented, the reactivity is well-established for similar furan-based aldehydes. Furan-2-carbaldehydes readily undergo condensation with various amines to form Schiff bases. nih.govrsc.org For instance, substituted furan-2-carbaldehydes are known to react with amines in the presence of a catalyst or upon heating to yield the corresponding imine derivatives. scispace.com The general mechanism for Schiff base formation is outlined below:

General Reaction Scheme for Schiff Base Formation

The carbonyl group of substituted furan-2-carbaldehydes serves as a reactive center for various condensation reactions, such as the Claisen-Schmidt condensation. In one study, 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde was condensed with substituted triazole ketones in the presence of ethanolic potassium hydroxide to prepare a series of chalcones.

Table 1: Examples of Condensation Reactions with Furan-2-Carbaldehyde Derivatives This table presents data for analogous compounds to illustrate the typical reactivity of the furan-2-carbaldehyde moiety.

| Aldehyde Reactant | Amine/Ketone Reactant | Product Type | Reference |

|---|---|---|---|

| Furan-2-carboxaldehyde | Propane-1,3-diamine | bis-Schiff base | nih.gov |

| Furan-2-carboxaldehyde | Sulfanilamide | Schiff base | nih.gov |

| 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | Substituted triazole ketones | Chalcone |

Nucleophilic Addition Reactions

The aldehyde functional group is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds. Common nucleophilic addition reactions for aldehydes include reactions with organometallic reagents (e.g., Grignard reagents), ylides (Wittig reaction), and cyanide ions (cyanohydrin formation). For 5-aryl-furan-2-carbaldehydes, these reactions would lead to the formation of secondary alcohols, alkenes, and α-hydroxynitriles, respectively. While specific studies on this compound are not available, the reactivity of similar compounds like 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691), which is used as a precursor in the synthesis of various heterocyclic compounds, suggests a similar susceptibility to nucleophilic attack. nih.gov

Oxidation Reactions to Carboxylic Acids

The aldehyde group of furan-2-carbaldehyde and its derivatives can be oxidized to the corresponding carboxylic acid. Various oxidizing agents and catalytic systems have been developed for this transformation, particularly for biomass-derived furfurals like 5-hydroxymethylfurfural (HMF). elsevierpure.commdpi.com The oxidation of HMF can selectively target the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or oxidize both the aldehyde and alcohol groups to yield 2,5-furandicarboxylic acid (FDCA). mdpi.commdpi.com

For this compound, the oxidation of the aldehyde to a carboxylic acid would yield 5-(4-aminophenyl)furan-2-carboxylic acid. This reaction requires careful selection of reagents to avoid the simultaneous oxidation of the primary amine. Biocatalytic methods and reactions using specific metal catalysts under controlled conditions have proven effective for the selective oxidation of furan (B31954) aldehydes. mdpi.commdpi.com For example, vanillin dehydrogenases have been shown to be effective catalysts for the oxidation of furan aldehydes to their corresponding carboxylic acids. mdpi.com

Reduction Reactions to Alcohols and Alkanes

Aldehydes can be readily reduced to primary alcohols using a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another common method. The reduction of this compound would produce (5-(4-aminophenyl)furan-2-yl)methanol.

Further reduction of the aldehyde to an alkane (a methyl group in this case) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. This would convert the formyl group into a methyl group, yielding 4-(5-methylfuran-2-yl)aniline. Studies on the electrocatalytic conversion of 5-hydroxymethylfurfural (HMF) demonstrate the reduction of the furan-2-carbaldehyde moiety. nih.govresearchgate.net For instance, HMF can be reduced to 2,5-furandimethanol (BHMF), indicating the conversion of the aldehyde to a primary alcohol. nih.govresearchgate.net

Reactions at the Primary Amine Functionality

The primary aromatic amine group on the phenyl ring is also a key site for derivatization, particularly through reactions like acylation and sulfonylation.

Acylation and Sulfonylation Reactions

The primary amine of this compound can react with acylating agents such as acyl chlorides or acid anhydrides to form amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic chemistry for protecting amine groups or for synthesizing molecules with specific biological or material properties. nih.gov

The acylation of primary amines is a well-established and highly efficient reaction. nih.gov In a typical procedure, the amine is treated with the acylating agent in the presence of a base to neutralize the acid byproduct. While specific examples involving this compound are not detailed in the available literature, the synthesis of 4-(5-aryl-2-furoyl)morpholines illustrates a related transformation where 5-arylfuran-2-carboxylic acid is converted to an acyl chloride and subsequently reacted with the secondary amine morpholine. pensoft.net This demonstrates the general reactivity of furan derivatives in acylation reactions.

Alkylation Reactions

The presence of both a primary aromatic amine and an activated furan ring allows for selective alkylation at either the nitrogen atom or the furan nucleus, depending on the reaction conditions and reagents employed.

N-Alkylation: The primary amino group readily undergoes N-alkylation to form secondary and tertiary amines. This transformation is a cornerstone for modifying the molecule's electronic and physical properties. Standard methods involve the use of alkyl halides, where the amine acts as a nucleophile. Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" strategy provides a more atom-efficient pathway, utilizing alcohols as alkylating agents in the presence of suitable metal catalysts. nih.gov This method avoids the generation of halide waste. A wide range of aromatic primary amines can be selectively alkylated with various primary alcohols, yielding the corresponding secondary amines in high yields under mild conditions. nih.gov

C-Alkylation: Direct C-H alkylation of the furan ring, particularly at the C5 position, is a challenging transformation for furan-2-carboxaldehydes due to the molecule's instability and potential for side reactions like benzoin condensation. nih.govresearchgate.net Modern catalytic systems have been developed to overcome these challenges. One effective method involves the use of a recyclable N-PMP (p-methoxyphenyl) imine protecting group for the aldehyde functionality. nih.govresearchgate.net This strategy enables Ni/NHC-catalyzed C5-H alkylation with styrenes and norbornene, preventing catalyst deactivation and undesirable side reactions. nih.govresearchgate.net Another approach is the regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. nih.gov However, such direct alkylations on electron-rich heteroarenes like furan have been less commonly reported compared to their electron-deficient counterparts. nih.gov

| Reaction Type | Alkylating Agent | Typical Catalyst/Conditions | Product |

|---|---|---|---|

| N-Alkylation | Benzyl alcohol | Ru-based complex, mild conditions | 5-(4-(Benzylamino)phenyl)furan-2-carbaldehyde |

| N-Alkylation | Methyl Iodide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 5-(4-(Methylamino)phenyl)furan-2-carbaldehyde / 5-(4-(Dimethylamino)phenyl)furan-2-carbaldehyde |

| C-H Alkylation (on Furan) | Styrene | Ni/NHC catalyst, with aldehyde protection (N-PMP imine) | (Requires prior C5-H availability, not directly applicable to title compound) |

Diazotization and Coupling Reactions

The primary aromatic amine functionality is a key reactive site for the synthesis of azo dyes. This process involves a two-step reaction sequence: diazotization followed by azo coupling. unb.canih.gov

Diazotization: The amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt. nih.govnih.govyoutube.com The instability of most diazonium salts necessitates their immediate use in the subsequent coupling reaction. nih.gov

| Coupling Component | Product Class | Expected Color Range |

|---|---|---|

| Phenol | Azo-phenol dye | Yellow to Orange |

| Aniline (B41778) | Diazoamino-benzene derivative | Yellow |

| N,N-Dimethylaniline | Azo-aniline dye | Orange to Red |

| 2-Naphthol | Azo-naphthol dye | Red to Brown |

| Resorcinol | Azo-resorcinol dye | Orange to Brown |

Formation of Amides and Ureas

The nucleophilic amino group can be readily acylated or reacted with isocyanates to produce the corresponding amides and ureas, respectively. These derivatives are often synthesized to explore their biological activities or to be used as intermediates in more complex synthetic routes.

Amide Formation: Amides are typically prepared by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Urea Formation: Substituted ureas are synthesized through the addition reaction of the primary amine with an isocyanate. This reaction is generally rapid and proceeds under mild conditions to give the urea derivative in high yield.

| Derivative Type | Reagent | General Product Structure |

|---|---|---|

| Amide | Acetyl chloride | N-(4-(5-formylfuran-2-yl)phenyl)acetamide |

| Amide | Benzoyl chloride | N-(4-(5-formylfuran-2-yl)phenyl)benzamide |

| Urea | Phenyl isocyanate | 1-(4-(5-formylfuran-2-yl)phenyl)-3-phenylurea |

| Urea | Methyl isocyanate | 1-(4-(5-formylfuran-2-yl)phenyl)-3-methylurea |

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich diene system, making it susceptible to cycloaddition reactions, electrophilic substitution, and ring-opening under specific conditions. Its aromatic character, however, is less pronounced than that of benzene (B151609), leading to a higher propensity for addition and ring-opening reactions. quora.com

Diels-Alder Cycloaddition Reactions with Dienophiles

The furan ring can function as a diene in [4+2] Diels-Alder cycloadditions. quora.commdpi.com The reactivity of the furan diene is influenced by its substituents. An electron-donating group at the C5 position (like the aminophenyl group) would typically increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing reactivity in normal-electron-demand Diels-Alder reactions. Conversely, the electron-withdrawing carbaldehyde group at the C2 position lowers the HOMO energy, deactivating the diene. rsc.orgnih.gov

Despite this deactivation, Diels-Alder reactions can proceed with highly reactive, electron-deficient dienophiles such as maleic anhydride or N-substituted maleimides. rsc.orgzbaqchem.comacs.org These reactions lead to the formation of 7-oxabicyclo[2.2.1]heptene derivatives. quora.comacs.org The reaction is often reversible, and the stereochemical outcome (endo vs. exo) can be dependent on thermodynamic or kinetic control. acs.org For many furan-dienophile reactions, the thermodynamically more stable exo adduct is the major product, especially at higher temperatures, due to the reversibility of the reaction. acs.org

| Dienophile | Reaction Conditions | Product Type |

|---|---|---|

| Maleic anhydride | Thermal (heating in solvent) | Exo-7-oxabicyclo[2.2.1]heptene anhydride |

| N-Phenylmaleimide | Thermal or Lewis acid catalysis | Exo-N-phenyl-7-oxabicyclo[2.2.1]heptene imide |

| Dimethyl acetylenedicarboxylate (DMAD) | Thermal | 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative |

| Acrylonitrile | High temperature/pressure | 7-oxabicyclo[2.2.1]heptene carbonitrile |

Electrophilic Aromatic Substitution (EAS) Pathways

The furan ring is significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.com Electrophilic substitution on the furan nucleus occurs preferentially at the α-positions (C2 and C5) because the cationic intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance. chemicalbook.compearson.comquora.comquora.com

In this compound, both α-positions are already substituted. Therefore, further EAS on the furan ring would have to occur at the less reactive β-positions (C3 or C4). This is generally a less favorable process.

The phenyl ring, however, is also a site for EAS. The amino group is a powerful activating, ortho-, para-directing group. The furan-2-carbaldehyde moiety attached to the phenyl ring is a deactivating group. The outcome of an EAS reaction on the phenyl ring would depend on the balance of these electronic effects and the specific reaction conditions. Substitution would be expected to occur at the positions ortho to the strongly activating amino group.

| Reaction | Reagent | Primary Site of Substitution | Expected Product |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent | Phenyl ring (ortho to -NH₂) | 5-(4-Amino-3-bromophenyl)furan-2-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | Phenyl ring (ortho to -NH₂) | 5-(4-Amino-3-nitrophenyl)furan-2-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | Phenyl ring (ortho to -NH₂) | 2-Amino-5-(5-formylfuran-2-yl)benzenesulfonic acid |

Ring-Opening Reactions and Derivatization

The furan ring is susceptible to cleavage under various conditions, notably in the presence of strong acids or oxidizing agents. pharmaguideline.com The aromaticity of furan is relatively weak, and protonation can lead to the loss of this stability and subsequent ring-opening. pharmaguideline.com

Acid-catalyzed ring-opening typically begins with the protonation of the furan ring, most favorably at the Cα position. researchgate.netscite.aiacs.org This is followed by a nucleophilic attack, often by a solvent molecule like water, which leads to the formation of an intermediate that can rearrange to an open-chain product, typically a 1,4-dicarbonyl compound. researchgate.netacs.org The presence of an electron-withdrawing substituent, such as the aldehyde group, can provide some stability against acid-catalyzed degradation. pharmaguideline.com

Oxidative ring-opening can also occur. For instance, oxidation of furans initiated by hydroxyl radicals in atmospheric chemistry leads to the formation of unsaturated 1,4-dicarbonyl compounds. acs.org Treatment with reagents like sodium hypochlorite or hydrogen peroxide can also result in ring cleavage. pharmaguideline.com The resulting open-chain structures can serve as versatile intermediates for further chemical transformations.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds mdpi.comcaltech.edunih.govresearchgate.net. The bifunctional nature of this compound, possessing both an aldehyde and an amine functionality, makes it an ideal candidate for various MCRs.

The aldehyde group can react with a nucleophile and an isocyanide in the Passerini reaction , or with an amine, a carboxylic acid, and an isocyanide in the Ugi reaction . Concurrently, the primary amino group on the phenyl ring can serve as the amine component in these very reactions. This dual reactivity opens up possibilities for intramolecular MCRs or for the molecule to participate in sequential or cascade reactions, leading to the formation of complex heterocyclic systems.

While specific studies detailing the participation of this compound in MCRs are not extensively documented in the reviewed literature, the known reactivity of its constituent functional groups strongly suggests its potential as a substrate in named reactions such as:

Ugi Four-Component Reaction (U-4CR): The amino group of the title compound could react with an external aldehyde or ketone, a carboxylic acid, and an isocyanide. Alternatively, the aldehyde moiety could react with an external amine, a carboxylic acid, and an isocyanide. This would lead to the formation of α-acylamino carboxamide derivatives, which are scaffolds of significant interest in medicinal chemistry.

Passerini Three-Component Reaction (P-3CR): The aldehyde group is a suitable component for the Passerini reaction, reacting with a carboxylic acid and an isocyanide to yield α-acyloxy carboxamides.

Hantzsch Dihydropyridine Synthesis: The aldehyde functionality can be employed in the synthesis of dihydropyridine derivatives, which are known for their cardiovascular activities.

Biginelli Reaction: This MCR involves an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, a class of compounds with a wide range of pharmacological properties.

The exploration of this compound in these and other MCRs represents a promising avenue for the discovery of novel bioactive molecules.

Preparation of Advanced Derivatives for Specific Applications

The aldehyde and amine functionalities of this compound serve as synthetic handles for the preparation of a wide array of derivatives. These derivatization strategies are often aimed at synthesizing compounds with specific biological activities or material properties.

Schiff Base Derivatives:

One of the most straightforward derivatization pathways is the formation of Schiff bases (imines) through the condensation of the primary amino group with various aldehydes or ketones, or alternatively, the reaction of the aldehyde group with other primary amines. Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties mediresonline.orgacgpubs.orgijmrsti.com. The synthesis of Schiff bases from 5-(4-aminophenyl)-1,3,4-oxadiazole derivatives and aromatic aldehydes has been reported to yield compounds with selective activity against Gram-positive and Gram-negative bacteria researchgate.net. Similarly, Schiff's bases derived from furan moieties have been investigated for their antimicrobial potential chinjmap.com.

The general reaction for the formation of a Schiff base from this compound and a substituted aniline is depicted below:

Interactive Data Table: Examples of Potential Schiff Base Derivatives

| Reactant Amine | Resulting Schiff Base Structure | Potential Application |

|---|---|---|

| Aniline | (E)-N-((5-(4-aminophenyl)furan-2-yl)methylene)aniline | Antimicrobial agent |

| 4-Nitroaniline | (E)-N-((5-(4-aminophenyl)furan-2-yl)methylene)-4-nitroaniline | Anticancer agent |

| 4-Methoxyaniline | (E)-N-((5-(4-aminophenyl)furan-2-yl)methylene)-4-methoxyaniline | Antioxidant |

Pyrazole Derivatives:

The α,β-unsaturated carbonyl system that can be formed from the furan-2-carbaldehyde moiety makes it a suitable precursor for the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

The synthesis of pyrazoline derivatives from a structurally similar compound, 5-(4-chlorophenyl)furan-2-carbaldehyde, has been documented nih.gov. This typically involves a Claisen-Schmidt condensation with an appropriate ketone to form a chalcone intermediate, followed by cyclization with hydrazine or a substituted hydrazine. Given this precedent, this compound is expected to undergo similar transformations to yield novel pyrazole derivatives with potential therapeutic applications. The synthesis of pyrazole-fused heterocyclic systems often utilizes pyrazole-4-carbaldehydes as versatile precursors semanticscholar.org. Furthermore, multi-component synthesis has been effectively used to create bioactive pyrazole derivatives mdpi.com.

Interactive Data Table: Potential Pyrazole Synthesis from this compound Chalcone

| Cyclizing Agent | Resulting Heterocyclic Core | Potential Biological Activity |

|---|---|---|

| Hydrazine hydrate | Pyrazoline | Anti-inflammatory |

| Phenylhydrazine | N-Phenylpyrazoline | Analgesic |

| Thiourea | Pyrimidine-2-thione | Antimicrobial |

The derivatization of this compound into these and other heterocyclic systems remains a fertile ground for the development of new compounds with tailored properties for specific applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure, geometry, and properties of molecules. These theoretical methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry OptimizationDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems.semanticscholar.orgnih.govIt is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For a molecule like 5-(4-Aminophenyl)furan-2-carbaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the minimum energy structure. semanticscholar.orgchemspider.com This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting data would provide a precise geometric description of the molecule in its ground state. Although specific data for the target compound is unavailable, such calculations on related molecules provide optimized structural parameters. nih.gov

Molecular Orbital Analysis (HOMO-LUMO Energies and Visualization)Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. mdpi.com For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and predict the molecule's behavior in chemical reactions. Visualizations would show the spatial distribution of these orbitals, highlighting the electron-rich (HOMO) and electron-poor (LUMO) regions of the molecule.

Electrostatic Potential Surface MappingA Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule.nih.govIt is plotted onto the molecule's electron density surface. Different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, identifying them as hydrogen-bond acceptors or sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, particularly the amine hydrogens.

Conformational Analysis and Intramolecular Interactions

Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

Reaction Mechanism Elucidation

Computational studies are instrumental in mapping the energetic landscapes of chemical reactions, providing insights into how reactants transform into products. For this compound, this involves understanding its formation and subsequent reactions.

Transition State Characterization and Reaction Pathway Determination

The synthesis of 5-aryl-furan-2-carbaldehydes often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, or Meerwein arylation. researchgate.netnih.gov While specific transition state calculations for the synthesis of this compound are not detailed in available literature, the principles can be understood from these related syntheses.

For instance, the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid via a Suzuki coupling involves the reaction of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, catalyzed by a palladium complex. mdpi.com A computational study of the analogous synthesis of this compound would involve:

Modeling Reactants, Intermediates, and Products: Using quantum chemical methods like Density Functional Theory (DFT), the three-dimensional structures and energies of all species in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination steps) would be optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier for a specific step. Computational algorithms are used to locate these saddle points on the potential energy surface.

Reaction Pathway Mapping: By connecting the reactants, intermediates, products, and transition states, a complete reaction pathway is determined. This map reveals the step-by-step mechanism and identifies the rate-determining step, which is the one with the highest energy barrier.

The reactivity of the aldehyde group in various furan-2-carboxaldehyde derivatives has also been explored, such as in condensation reactions with hippuric acid. nih.gov Studies show that 5-arylated furan-2-carboxaldehydes are generally more reactive than other substituted furans in these reactions. nih.gov Computational analysis could elucidate this by comparing the transition state energies for the initial nucleophilic attack on the carbonyl carbon, likely revealing a lower energy barrier for the arylated derivatives due to electronic effects.

Kinetic and Thermodynamic Feasibility Predictions

Thermodynamic and kinetic predictions are crucial for understanding the stability and reactivity of a compound. While direct studies on this compound are absent, extensive research on the thermodynamic properties of 5-(nitrophenyl)furan-2-carbaldehyde isomers using Knudsen's effusion method and combustion calorimetry provides a strong blueprint for such investigations. nih.govresearchgate.net

These studies determined key thermodynamic parameters, such as the standard enthalpies of sublimation and formation. nih.govresearchgate.net The data for the nitro-substituted isomers offer a basis for comparison. The amino group in this compound is strongly electron-donating, in contrast to the electron-withdrawing nitro group. This electronic difference would significantly impact the thermodynamic properties. It would be expected to influence the enthalpy of formation and the stability of the crystal lattice, thereby affecting the enthalpy of sublimation.

A computational approach would calculate the standard Gibbs free energy of reaction (ΔG°) to predict the spontaneity of a reaction. By calculating the energies of reactants and products, the thermodynamic feasibility can be assessed. Similarly, the activation energy (Ea), derived from the transition state energy, is used to predict the reaction kinetics. A lower activation energy implies a faster reaction rate.

| Property | 5-(2-nitrophenyl)furan-2-carbaldehyde | 5-(3-nitrophenyl)furan-2-carbaldehyde | 5-(4-nitrophenyl)furan-2-carbaldehyde |

| Enthalpy of Sublimation (ΔH°sub) at 298.15 K (kJ/mol) | 126.6 ± 6.9 | 153.8 ± 3.5 | 158.1 ± 2.9 |

| Enthalpy of Formation (ΔH°f) in Crystalline State at 298.15 K (kJ/mol) | -108.9 ± 6.7 | -144.5 ± 6.5 | -152.0 ± 6.4 |

Table 1: Experimental thermodynamic data for isomers of 5-(nitrophenyl)furan-2-carbaldehyde, which can serve as a benchmark for theoretical predictions on related compounds. Data sourced from researchgate.net.

Prediction and Validation of Spectroscopic Data

Computational chemistry is an indispensable tool for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard procedure for validating experimental results. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.net

For this compound, a computational NMR study would involve:

Optimizing the molecule's geometry at the chosen level of theory.

Calculating the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values against a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).

Experimental NMR data from analogous compounds provide crucial validation points. For example, in 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan (B31954) protons appear as doublets around 7.44 ppm and 7.37 ppm, while the phenyl protons are observed at 8.31 ppm and 8.04 ppm. mdpi.com The aldehyde proton in 5-(2-bromophenyl)furan-2-carboxaldehyde is found at 9.69 ppm. nih.gov The electron-donating amino group in the target compound is expected to shift the phenyl proton signals upfield compared to the nitro and bromo derivatives.

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid mdpi.com | DMSO-d₆ | 13.35 (COOH), 8.31 (d), 8.04 (d), 7.44 (d), 7.37 (d) | 159.5, 154.2, 147.3, 146.2, 135.3, 125.7, 124.9, 120.3, 112.1 |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate mdpi.com | CDCl₃ | 8.28 (d), 7.93 (d), 7.28 (d), 6.95 (d), 3.94 (s) | 159.1, 154.9, 147.7, 145.4, 135.2, 125.5, 124.6, 120.1, 110.4, 52.4 |

| 5-(2-Bromophenyl)furan-2-carboxaldehyde nih.gov | N/A | 9.69 (aldehyde H) | N/A |

| Furan-2-carbaldehyde-d mdpi.com | CDCl₃ | 7.68 (d), 7.25 (d), 6.59 (dd) | 177.9 (C-D), 152.9, 148.1, 121.1, 112.6 |

Table 2: Experimental NMR data for compounds related to this compound. This data serves as a reference for validating computational predictions.

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule. Computational frequency calculations are routinely performed to assign the experimental bands to specific molecular motions. These calculations typically yield harmonic frequencies, which are often systematically higher than experimental values and are corrected using empirical scaling factors.

A study on furan-2-carbaldehyde and its deuterated form provides a detailed analysis of their vibrational spectra. mdpi.com The characteristic C-H stretching vibration of the aldehyde group (ν(O=C-H)) was observed between 2847 and 2715 cm⁻¹, while the carbonyl stretch (ν(C=O)) appears around 1687/1668 cm⁻¹. mdpi.com For this compound, calculations would predict the frequencies for:

N-H stretching of the amino group.

C=O stretching of the aldehyde.

C=C stretching within the furan and phenyl rings.

C-H bending and stretching modes.

The extended conjugation and the presence of the amino group would be expected to lower the C=O stretching frequency compared to unsubstituted furan-2-carbaldehyde.

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment |

| Furan-2-carbaldehyde mdpi.com | IR | 2847 - 2715 | ν(O=C-H) |

| IR | 1687 / 1668 | ν(C=O) of conformers | |

| Furan-2-carbaldehyde-d mdpi.com | IR | 2139 - 2080 | ν(O=C-D) |

| Furan-2-carbaldehyde mdpi.com | Raman | 3125, 2855, 2719 | C=O-H bands |

| Furan-2-carbaldehyde-d mdpi.com | Raman | 2144, 2120, 2084 | C=O-D bands |

| 5-(2-Bromophenyl)furan-2-carboxaldehyde nih.gov | IR | 1691 | ν(C=O) |

Table 3: Experimental vibrational frequencies for furan-2-carbaldehyde and a substituted analogue. These values are essential for benchmarking computational results.

UV-Vis Absorption Spectrum Simulations

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Simulations, typically using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectrum, including the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths.

For this compound, the spectrum is expected to be dominated by π→π* transitions within the extended conjugated system formed by the phenyl ring, the furan ring, and the carbonyl group. The electron-donating amino group and the electron-withdrawing aldehyde group create a "push-pull" system, which typically results in a significant red-shift (shift to longer wavelengths) of the main absorption band compared to the individual chromophores.

Studies on the colorimetric detection of furfural (B47365) derivatives show that adduct formation can lead to large shifts in absorption, with products absorbing well into the visible range (450-600 nm). nih.gov Computational simulations for this compound would calculate the energies of the first several excited states to predict the λ_max values, providing insight into the color and electronic properties of the molecule. This predictive power is invaluable for designing molecules with specific optical properties.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is dictated by a delicate balance of attractive and repulsive intermolecular forces. For organic molecules like this compound, hydrogen bonds and π-π stacking interactions are often the dominant forces that direct crystal packing and influence physical properties.

The molecular structure of this compound contains functional groups that are prime candidates for forming robust hydrogen bonding networks. The amino group (-NH₂) on the phenyl ring provides two hydrogen bond donors, while the oxygen atom of the aldehyde group (C=O) and the oxygen atom within the furan ring act as potential hydrogen bond acceptors.

It is highly probable that in a condensed phase, intermolecular hydrogen bonds of the N-H···O type would form between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. This is a very common and strong hydrogen bonding motif in organic crystals. Additionally, N-H···O interactions involving the furan oxygen as an acceptor are also conceivable, although likely to be weaker than those involving the more polarized carbonyl oxygen.

Furthermore, the possibility of N-H···N hydrogen bonds exists, where the amino group of one molecule interacts with the nitrogen atom of another. However, without a strongly acidic proton or a highly basic nitrogen, these interactions are generally less favored compared to those involving oxygen acceptors. The formation of dimers or extended chains and sheets through these hydrogen bonds would be a key feature of the solid-state structure. A hypothetical representation of potential hydrogen bonding is shown in the table below.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Amino Group (N-H) | Carbonyl Oxygen (O=C) | Intermolecular Hydrogen Bond |

| Amino Group (N-H) | Furan Ring Oxygen (O) | Intermolecular Hydrogen Bond |

This table is illustrative of potential interactions and is not based on experimental data.

In the solid state, molecules of this compound would likely arrange to maximize favorable π-π stacking. This can occur in several geometries, including face-to-face (sandwich) and offset or slipped-stack arrangements. The latter is often more favorable as it minimizes electrostatic repulsion. Interactions could occur between the phenyl rings of adjacent molecules, between the furan rings, or between a phenyl and a furan ring (heteroaromatic stacking).

The electronic nature of the substituents on the aromatic rings influences the strength and geometry of these interactions. The electron-donating amino group on the phenyl ring and the electron-withdrawing carbaldehyde group on the furan ring create polarized aromatic systems, which could lead to specific and directional π-π stacking arrangements. Computational analyses of similar aromatic compounds have shown that these interactions can have energies in the range of 2-5 kcal/mol, playing a crucial role in the cohesive energy of the crystal.

Table 2: Potential π-π Stacking Interactions in this compound

| Interacting Rings | Potential Geometry |

|---|---|

| Phenyl Ring - Phenyl Ring | Offset or Slipped-Stack |

| Furan Ring - Furan Ring | Offset or Slipped-Stack |

This table is illustrative of potential interactions and is not based on experimental data.

Advanced Applications and Functional Materials Development

Supramolecular Chemistry and Self-Assembly

The distinct functionalities of 5-(4-aminophenyl)furan-2-carbaldehyde make it an excellent candidate for designing complex supramolecular architectures. The formation of dynamic covalent bonds, such as imines, is a cornerstone of this field, allowing for the construction of intricate self-assembled structures.

Design of Molecular Recognition Elements

The structure of this compound allows for its use in the design of molecular recognition elements. The amino group can act as a hydrogen bond donor, while the aldehyde's oxygen and the furan's oxygen can act as hydrogen bond acceptors. This arrangement can facilitate binding to specific guest molecules.

Furthermore, the reaction of the aldehyde with a primary amine or the amine with a carbonyl compound leads to the formation of Schiff bases (imines). These reactions are often reversible, a key feature in dynamic covalent chemistry that allows for "error-correction" during self-assembly and the formation of the most thermodynamically stable structures. Furan-based Schiff bases derived from furfural (B47365) and various amines have been synthesized and studied for their coordination chemistry and biological activities. rsc.orgmdpi.comnih.gov For instance, Schiff bases synthesized from furfural derivatives and amines have demonstrated the ability to form stable complexes with metal ions, indicating their potential as ligands in molecular recognition. nih.gov

Formation of Self-Assembled Structures (e.g., Cages, Capsules, Networks)

The bifunctional nature of this compound, or more commonly, its derivatives where it acts as a difunctional monomer, is ideal for the construction of large, discrete molecular assemblies like cages and capsules, or extended networks. The condensation reaction between a dialdehyde (B1249045) and a diamine is a common strategy to form such structures. researchgate.net

While direct examples using this compound are not prevalent in existing literature, the principles are well-established. For example, by protecting one of the functional groups, the other can be reacted to create a larger building block. This new, larger monomer can then be deprotected and reacted with a complementary multifunctional molecule to form a complex, self-assembled structure. The synthesis of molecular cages through the formation of multiple imine bonds is a widely used strategy. researchgate.netgeorganics.sk Computational design has also become a powerful tool to predict the geometry and properties of such cages before their synthesis. researchgate.netncsu.edu The rigidity of the furan-phenyl unit in this compound could impart desirable pre-organization to the resulting supramolecular structures, leading to more defined and stable assemblies.

Materials Science and Polymer Chemistry

In materials science, this compound serves as a promising monomer for the synthesis of a variety of polymers. The presence of both an amino and an aldehyde group on a conjugated backbone opens pathways to several classes of functional polymers.

Monomer for Polymer Synthesis (e.g., polyimines, polyesters, polyamides, polyureas)

The dual functionality of this compound allows it to participate in various polymerization reactions:

Polyimines (or Polyazomethines): The most direct polymerization of this monomer would be a self-condensation reaction, where the amino group of one monomer reacts with the aldehyde group of another to form a polyimine. This would result in a polymer with a highly conjugated backbone containing furan (B31954), phenyl, and imine linkages. Polyimines are known for their thermal stability and semiconductor properties.

Polyesters: To be used in polyester (B1180765) synthesis, this compound would need to be chemically modified. For example, the aldehyde group could be oxidized to a carboxylic acid, and the amino group could be converted to a hydroxyl group. The resulting di-functional monomer, a hydroxy-carboxylic acid, could then undergo polycondensation. Alternatively, a diol or diacid containing the this compound moiety could be synthesized. Research on furan-based polyesters, primarily using 2,5-furandicarboxylic acid (FDCA), has shown that these materials can be viable bio-based alternatives to petroleum-derived polyesters like PET, exhibiting good thermal stability. researchgate.netscribd.compsu.edupolymer.cnresearchgate.net

Polyamides: Similar to polyesters, the synthesis of polyamides would require modification of the monomer. Oxidation of the aldehyde to a carboxylic acid would yield an amino-carboxylic acid monomer suitable for polyamidation. Furan-based polyamides have been synthesized, often from FDCA and various diamines, and they exhibit high glass transition temperatures and mechanical properties comparable to some engineering plastics. rsc.orgsigmaaldrich.com

Polyureas: For polyurea synthesis, the amino group of this compound could react with a diisocyanate. To create a linear polymer from this monomer alone, the aldehyde group would first need to be converted into another isocyanate-reactive group, such as a hydroxyl or another amine.

The properties of these potential polymers would be influenced by the rigid and planar structure of the furan-phenyl unit, likely leading to materials with high thermal stability and potentially interesting liquid crystalline or electronic properties.

Table 1: Potential Polymerization Pathways for this compound Derivatives

| Polymer Class | Required Monomer Modification / Co-monomer | Potential Polymer Properties |

| Polyimines | Self-condensation | Thermally stable, semiconducting, conjugated |

| Polyesters | Oxidation of aldehyde to acid, conversion of amine to hydroxyl | High thermal stability, potential for bio-based origin |

| Polyamides | Oxidation of aldehyde to acid | High glass transition temperature, good mechanical strength |

| Polyureas | Reaction with a diisocyanate | Segmented copolymers with hard and soft segments |

Components in Conjugated Polymers for Optoelectronic Applications

The conjugated system spanning the phenyl and furan rings in this compound makes it an attractive building block for conjugated polymers. The electron-rich furan ring can act as an effective π-spacer in the polymer backbone. By polymerizing this monomer, or its derivatives, with other aromatic or heteroaromatic units, the electronic properties of the resulting polymer, such as the bandgap and charge carrier mobility, can be tuned.

Polymers containing furan rings are being explored for their optoelectronic properties. The combination of furan with other units like thiophene (B33073) has been shown to produce polymers with enhanced redox stability and interesting electrochromic properties. The inherent fluorescence in some furan-based polymers also makes them candidates for light-emitting applications. sigmaaldrich.com

Development of Organic Electronic and Photonic Materials (e.g., OLED components)

Furan-containing compounds are increasingly being investigated for their use in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). The rigid and planar structure of the furan ring can facilitate intermolecular π-π stacking, which is beneficial for charge transport. While specific research on this compound in OLEDs is limited, related furan-based materials have been proposed as components in these devices.

The amino group in this compound can serve as a point of attachment for other functional groups, allowing for the fine-tuning of the molecule's electronic properties to match the requirements for host or emissive materials in OLEDs. For instance, attaching electron-withdrawing or electron-donating groups to the phenyl ring could modulate the HOMO/LUMO energy levels. The development of furan-based materials for OLEDs is an active area of research, with the goal of creating efficient and stable devices.

Chemosensor and Probe Development (Non-biological targets)

The presence of both a hydrogen bond donor (amino group) and an acceptor (aldehyde group), coupled with a fluorogenic furan core, makes this compound an intriguing platform for the design of chemosensors. The formation of Schiff bases through the condensation of its aldehyde group with various amines can further expand its sensing capabilities.